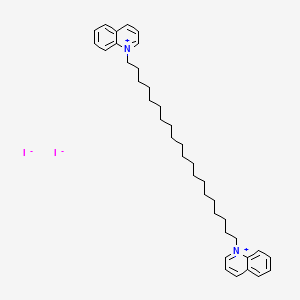
Quinolinium, 1,1'-eicosamethylenebis-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1,1’-eicosamethylenebis-, diiodide is a heterocyclic organic compound with the molecular formula C38H54N2.2I. It is known for its unique structure, which consists of two quinolinium units connected by a twenty-carbon methylene chain, with two iodide ions as counterions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-eicosamethylenebis-, diiodide typically involves the reaction of quinoline with a long-chain alkyl halide, followed by quaternization with iodine. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux. The process can be summarized as follows:
Alkylation: Quinoline reacts with a long-chain alkyl halide (e.g., 1-bromo-eicosane) to form the intermediate.
Quaternization: The intermediate is then treated with iodine to form the final product, Quinolinium, 1,1’-eicosamethylenebis-, diiodide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1,1’-eicosamethylenebis-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can convert the quinolinium units to their corresponding dihydroquinoline forms.
Substitution: The iodide ions can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Silver nitrate or sodium sulfate can be used to replace iodide ions with other anions.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinolinium salts with different anions.
Scientific Research Applications
Quinolinium, 1,1’-eicosamethylenebis-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Medicine: Explored for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Quinolinium, 1,1’-eicosamethylenebis-, diiodide is primarily related to its ability to interact with biological membranes and proteins. The quinolinium units can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 1,1’-decamethylenebis-, diiodide: Similar structure but with a shorter methylene chain.
Quinolinium, 1,1’-hexamethylenebis-, diiodide: Another similar compound with an even shorter methylene chain.
Uniqueness
Quinolinium, 1,1’-eicosamethylenebis-, diiodide is unique due to its long methylene chain, which imparts distinct physical and chemical properties. This long chain allows for greater flexibility and potential interactions with biological membranes, making it a valuable compound for research in various fields .
Properties
CAS No. |
3819-24-7 |
|---|---|
Molecular Formula |
C38H54I2N2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
1-(20-quinolin-1-ium-1-ylicosyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C38H54N2.2HI/c1(3-5-7-9-11-13-15-21-31-39-33-23-27-35-25-17-19-29-37(35)39)2-4-6-8-10-12-14-16-22-32-40-34-24-28-36-26-18-20-30-38(36)40;;/h17-20,23-30,33-34H,1-16,21-22,31-32H2;2*1H/q+2;;/p-2 |
InChI Key |
AYVNTROYHJGZCB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCCCCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
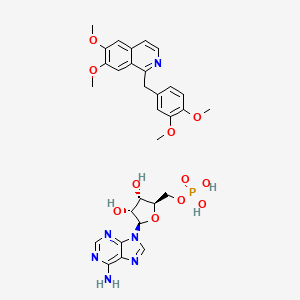
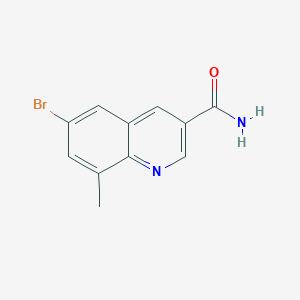
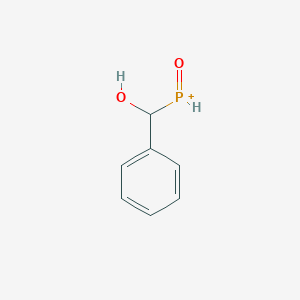
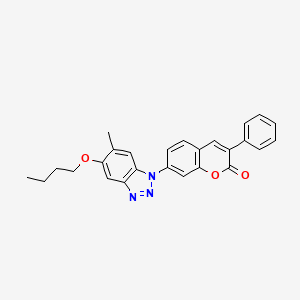
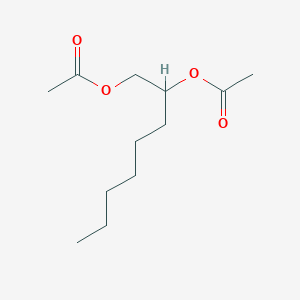

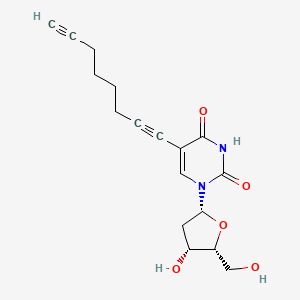
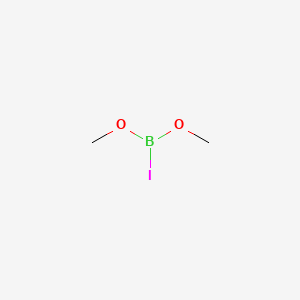
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

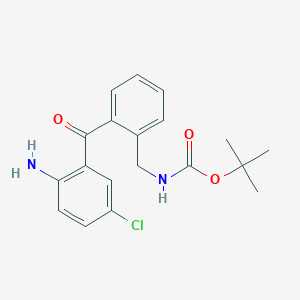
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
